molecular formula C24H23N5O4S B2434604 2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 893919-51-2

2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2434604
CAS RN: 893919-51-2
M. Wt: 477.54
InChI Key: WOCZYLMUIQCLNY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimido[4,5-d]pyrimidine, a bicyclic heterocycle containing two nitrogen atoms . The presence of methoxyphenyl, dimethyl, dioxo, and acetamide groups suggest that it might have interesting chemical properties and potential applications in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Compounds with complex pyrimidine structures have been extensively studied for their pharmacological potentials. For instance, derivatives of pyrimidinone and pyrazolopyrimidinone have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticonvulsant properties. These studies indicate that pyrimidine derivatives can serve as potent cyclooxygenase inhibitors with significant selectivity towards COX-2, alongside exhibiting notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Moreover, the synthesis of S-acetamide derivatives of thiopyrimidine as anticonvulsant agents highlights the therapeutic potential of pyrimidine compounds in managing seizures, with some derivatives showing moderate anticonvulsant activity in vivo (Severina et al., 2020).

Chemical Synthesis and Reactivity

The reactivity of pyrimidine derivatives has been a subject of interest in synthetic chemistry, leading to the development of novel heterocyclic compounds. For example, the reaction mechanism studies of pyrimidine compounds have paved the way for synthesizing various heterocyclic systems, such as thieno[2,3-d]pyrimidinones, which have applications in developing new materials and chemical intermediates (Nishino et al., 1972). These reactions typically involve complex mechanisms that provide insights into the synthesis of new compounds with potential applications in medicinal chemistry and material science.

Antimicrobial and Antitumor Research

Pyrimidine derivatives have also been investigated for their antimicrobial and antitumor activities. Research on new pyrimidinone and oxazinone derivatives fused with thiophene rings using citrazinic acid as a starting material demonstrated good antibacterial and antifungal activities, comparable to standard drugs (Hossan et al., 2012). Similarly, certain pyrimidinopyrazole derivatives were synthesized and showed outstanding in vitro antitumor activity against specific cancer cell lines, highlighting the potential of pyrimidine-based compounds in cancer research (Fahim et al., 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific interactions with biological targets. Pyrimido[4,5-d]pyrimidines are known to have various biological activities, but the exact mechanism would need to be determined experimentally .

properties

IUPAC Name

2-[7-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-14-8-5-6-11-17(14)25-18(30)13-34-22-19-21(28(2)24(32)29(3)23(19)31)26-20(27-22)15-9-7-10-16(12-15)33-4/h5-12H,13H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCZYLMUIQCLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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